L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)-
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Overview
Description
Preparation Methods
The preparation of AL12180 involves several synthetic routes and reaction conditions. The compound can also be synthesized through hydrometallation, where a metal hydride is added to an alkene to form an alkylmetal compound . Industrial production methods often involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
AL12180 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions yield reduced derivatives .
Scientific Research Applications
AL12180 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in biological assays to study its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of AL12180 involves its interaction with specific molecular targets and pathways. It acts as a prostaglandin F agonist, binding to prostaglandin receptors and modulating their activity . This interaction leads to various downstream effects, including changes in gene expression and cellular signaling pathways .
Comparison with Similar Compounds
AL12180 is unique in its structure and bioactivity compared to other similar compounds. Some similar compounds include:
Prostaglandin F2α: A naturally occurring prostaglandin with similar receptor binding properties.
AL8810: Another synthetic prostaglandin analog with different receptor selectivity.
Bimatoprost: A prostaglandin analog used in the treatment of glaucoma.
Properties
CAS No. |
748816-43-5 |
---|---|
Molecular Formula |
C21H27ClO6 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
(Z)-7-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]hept-4-enoic acid |
InChI |
InChI=1S/C21H27ClO6/c22-15-6-5-7-17(12-15)27-13-16(23)10-11-20-18(19(24)14-28-20)8-3-1-2-4-9-21(25)26/h1-2,5-7,10-12,16,18-20,23-24H,3-4,8-9,13-14H2,(H,25,26)/b2-1-,11-10+/t16-,18+,19+,20-/m1/s1 |
InChI Key |
GLYAVTUPQOQHAD-MOBTWWNESA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](O1)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)CC/C=C\CCC(=O)O)O |
SMILES |
O=C(O)CC/C=C\CC[C@@H]1[C@@H](/C=C/[C@@H](O)COC2=CC=CC(Cl)=C2)OC[C@@H]1O |
Canonical SMILES |
C1C(C(C(O1)C=CC(COC2=CC(=CC=C2)Cl)O)CCC=CCCC(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AL12180 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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